![molecular formula C7H11N5O3 B2384395 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide CAS No. 1005668-69-8](/img/structure/B2384395.png)
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide
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Overview
Description
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide (2NPBH) is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a nitrohydrazide derivative with a pyrazole ring and a butanehydrazide moiety, and is used as an intermediate in the synthesis of various pharmaceuticals, as well as in the production of pesticides and other organic chemicals. 2NPBH has also been studied for its potential therapeutic effects, as it has been found to possess anti-inflammatory, antioxidant, and antifungal activities.
Scientific Research Applications
- Thermal Stability : Research has shown that 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide possesses excellent thermal stability . Its energetic parameters make it superior to commonly used heat-resistant explosives. As a result, it may find applications in heat-resistant energetic materials .
Energetic Materials and Explosives
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives . The nitro group in the compound may play a crucial role in its interaction with biological targets.
Biochemical Pathways
Given the broad range of activities associated with similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound has a molecular weight of 21319, which is within the range generally considered favorable for oral bioavailability . Its topological polar surface area is 119, suggesting it may have good permeability across biological membranes .
Result of Action
Based on the activities of similar compounds, it may have a range of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. For instance, the compound’s thermal stability is likely to be an important factor in its efficacy and stability
properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)butanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-2-6(7(13)10-8)11-4-5(3-9-11)12(14)15/h3-4,6H,2,8H2,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQGGHCPRDMRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide |
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